2,3,6,7-tetramethyl-9H-fluorene
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Overview
Description
2,3,6,7-Tetramethyl-9H-fluorene is an organic compound with the molecular formula C17H18. It is a derivative of fluorene, characterized by the presence of four methyl groups at the 2, 3, 6, and 7 positions on the fluorene ring. This compound is known for its unique structural properties and has found applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-tetramethyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the use of Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethyl-9H-fluorene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert fluorenone derivatives back to the parent fluorene compound using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Parent fluorene compound.
Substitution: Halogenated fluorenes.
Scientific Research Applications
2,3,6,7-Tetramethyl-9H-fluorene has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 2,3,6,7-tetramethyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe for imaging and diagnostic purposes .
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctyl-9H-fluorene: Used in polymer semiconductors for OLEDs and solar cells.
Spiro[fluorene-9,9’-xanthene]: Employed as a hole-transporting material in organic electronics.
2,7-Dichloro-9H-fluorene: Utilized in the synthesis of bioactive agents.
Uniqueness
2,3,6,7-Tetramethyl-9H-fluorene stands out due to its specific methylation pattern, which enhances its stability and electronic properties. This makes it particularly suitable for applications requiring robust and efficient materials, such as in OLEDs and photovoltaic cells .
Properties
Molecular Formula |
C17H18 |
---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2,3,6,7-tetramethyl-9H-fluorene |
InChI |
InChI=1S/C17H18/c1-10-5-14-9-15-6-11(2)13(4)8-17(15)16(14)7-12(10)3/h5-8H,9H2,1-4H3 |
InChI Key |
NGSRPOQEQLWRAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=C(C2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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